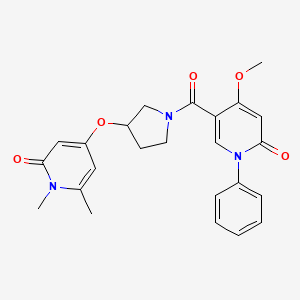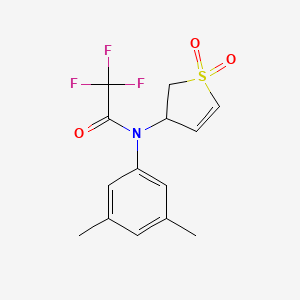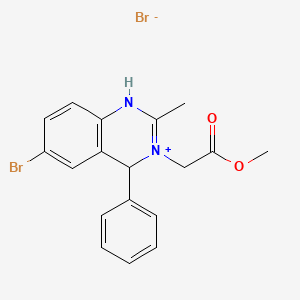![molecular formula C26H23N7O4 B2627111 (Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide CAS No. 1173341-33-7](/img/structure/B2627111.png)
(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C26H23N7O4 and its molecular weight is 497.515. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various methods to synthesize derivatives and analogs of the compound "(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide". These methods often involve intricate reactions and aim to produce compounds with potential biological activities or for further chemical transformations. For instance, Rahmouni et al. (2014) and Rahmouni et al. (2016) describe the synthesis of novel isoxazolines, isoxazoles, and pyrazolopyrimidines through various cycloaddition reactions and other synthetic routes. These compounds were then characterized and tested for potential anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2014) (Rahmouni et al., 2016).
Biological Activities and Applications
The derivatives of this compound have been the subject of various studies aimed at exploring their biological activities. Several studies have reported the synthesis of derivatives and their subsequent evaluation for different biological activities, such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. For instance, Ghorab et al. (2014) synthesized pyrazolone derivatives and evaluated their anticancer activities against a human tumor breast cancer cell line. They found that specific compounds exhibited significant inhibitory effects, indicating their potential in cancer treatment (Ghorab et al., 2014). Similarly, Hafez et al. (2016) synthesized and characterized novel pyrazole derivatives and evaluated them for antimicrobial and anticancer activities, highlighting their potential as therapeutic agents (Hafez et al., 2016).
Heterocyclic Chemistry and Compound Diversity
The chemical versatility of this compound and its derivatives is evident in their use as key intermediates in the synthesis of a diverse range of heterocyclic compounds. Researchers have utilized various derivatives as precursors for synthesizing new heterocycles with potential applications in pharmaceuticals and materials science. For example, Fadda et al. (2012) and Bondock et al. (2014) utilized enaminonitrile derivatives for the synthesis of new pyrazole, pyridine, pyrimidine, and other heterocyclic derivatives. These studies demonstrate the compound's utility in heterocyclic synthesis and its role in developing new materials and therapeutic agents (Fadda et al., 2012) (Bondock et al., 2014).
properties
CAS RN |
1173341-33-7 |
|---|---|
Molecular Formula |
C26H23N7O4 |
Molecular Weight |
497.515 |
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C26H23N7O4/c1-16-13-22(28-23(34)12-10-17-9-11-20(36-2)21(14-17)37-3)33(31-16)26-29-24-19(25(35)30-26)15-27-32(24)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,28,34)(H,29,30,35)/b12-10- |
InChI Key |
FNSRAILXFXJMQH-BENRWUELSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2627029.png)
![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)

![N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide](/img/structure/B2627037.png)
![5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2627038.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2627039.png)
![3-[1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627040.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2627044.png)
![4-[3-(2-Methylphenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2627046.png)

![diethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2627051.png)